[5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [3-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl] hydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound [5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [3-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl] hydrogen phosphate is a complex organic molecule with significant biochemical and pharmaceutical relevance. This compound is characterized by its intricate structure, which includes purine and pyrimidine bases, making it a notable subject in nucleic acid chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic synthesis techniques. The process begins with the preparation of the purine and pyrimidine nucleosides, which are then linked through a series of phosphorylation reactions. Key steps include:
Nucleoside Synthesis: The purine and pyrimidine nucleosides are synthesized through glycosylation reactions, where the respective bases are attached to a sugar moiety.
Phosphorylation: The nucleosides are phosphorylated using reagents such as phosphorus oxychloride (POCl₃) or phosphoramidite chemistry to introduce the phosphate group.
Coupling: The phosphorylated nucleosides are then coupled under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using large-scale reactors, and employing advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups in the purine and pyrimidine bases can be reduced to alcohols.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogenating agents like thionyl chloride (SOCl₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of nucleic acid analogs.
Biology: Studied for its role in DNA and RNA interactions.
Medicine: Investigated for its potential as an antiviral or anticancer agent.
Industry: Utilized in the development of diagnostic tools and biochemical assays.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with nucleic acids. It can intercalate into DNA or RNA strands, disrupting their normal function. This interaction can inhibit the replication of viruses or the proliferation of cancer cells by interfering with their genetic material.
Comparison with Similar Compounds
Similar Compounds
Adenosine Triphosphate (ATP): A nucleotide involved in energy transfer.
Cytidine Monophosphate (CMP): A nucleotide used in RNA synthesis.
Thymidine Monophosphate (TMP): A nucleotide involved in DNA synthesis.
Uniqueness
This compound is unique due to its dual nucleoside structure, which allows it to interact with both purine and pyrimidine bases in nucleic acids. This duality enhances its potential as a therapeutic agent by targeting multiple pathways in biological systems.
Conclusion
The compound [5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [3-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl] hydrogen phosphate is a versatile molecule with significant implications in various fields of science. Its complex structure and diverse reactivity make it a valuable subject for ongoing research and industrial applications.
Properties
Molecular Formula |
C20H26N7O11P |
---|---|
Molecular Weight |
571.4 g/mol |
IUPAC Name |
[5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [3-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl] hydrogen phosphate |
InChI |
InChI=1S/C20H26N7O11P/c1-8-4-26(20(32)25-16(8)30)12-2-9(5-28)18(37-12)38-39(33,34)35-6-11-10(29)3-13(36-11)27-7-22-14-15(27)23-19(21)24-17(14)31/h4,7,9-13,18,28-29H,2-3,5-6H2,1H3,(H,33,34)(H,25,30,32)(H3,21,23,24,31) |
InChI Key |
IBIDWGFEZKUPJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)OP(=O)(O)OCC3C(CC(O3)N4C=NC5=C4N=C(NC5=O)N)O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.